![molecular formula C13H8ClNO B3254760 6-Chloro-3-phenylbenzo[c]isoxazole CAS No. 24400-58-6](/img/structure/B3254760.png)
6-Chloro-3-phenylbenzo[c]isoxazole
Overview
Description
6-Chloro-3-phenylbenzo[c]isoxazole is a heterocyclic compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 g/mol . This compound is part of the isoxazole family, which is known for its significant presence in various pharmaceuticals and agrochemicals . The structure of this compound consists of a benzene ring fused to an isoxazole ring, with a chlorine atom at the 6th position and a phenyl group at the 3rd position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-phenylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with phenylacetylene in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI) under reflux conditions . The reaction proceeds through a cycloaddition mechanism, forming the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields . Additionally, the use of eco-friendly catalysts and solvents is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-phenylbenzo[c]isoxazole undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Amines, thiols, K2CO3, CuI, reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced isoxazole derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
6-Chloro-3-phenylbenzo[c]isoxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
- 5-Chloro-3-phenylbenzo[c]isoxazole
- 3-Phenylbenzo[c]isoxazole
- 6-Methyl-3-phenylbenzo[c]isoxazole
Comparison: 6-Chloro-3-phenylbenzo[c]isoxazole is unique due to the presence of a chlorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity . Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the electron-withdrawing effect of the chlorine atom .
Properties
IUPAC Name |
6-chloro-3-phenyl-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTYACOPMRCCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B3254703.png)

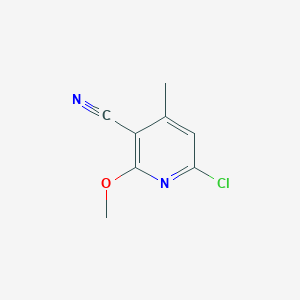
![4-Nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B3254736.png)


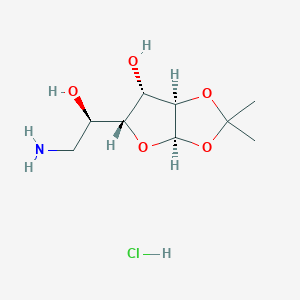
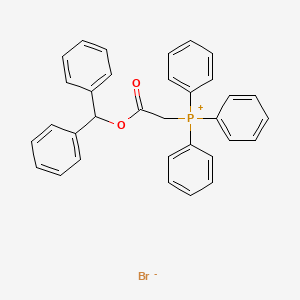
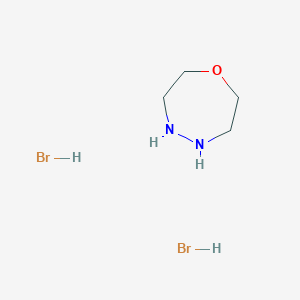

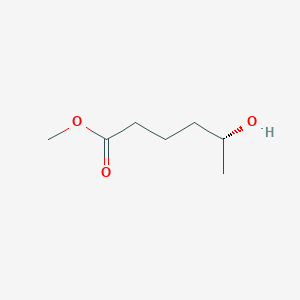
![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254781.png)
